Cas no 859539-04-1 (6-(Difluoromethoxy)pyridin-3-ol)

6-(Difluoromethoxy)pyridin-3-ol 化学的及び物理的性質
名前と識別子
-
- 6-(difluoromethoxy)pyridin-3-ol
- 3-Pyridinol, 6-(difluoromethoxy)-
- AMY17630
- D76713
- 6-(Difluoromethoxy)-3-pyridinol (ACI)
- 2-(Difluoromethoxy)pyridin-5-ol
- SCHEMBL2645473
- 859539-04-1
- NDOORMFONBHIOB-UHFFFAOYSA-N
- BS-44578
- MFCD18261894
- CS-0107236
- 6-(Difluoromethoxy)pyridin-3-ol
-
- MDL: MFCD18261894
- インチ: 1S/C6H5F2NO2/c7-6(8)11-5-2-1-4(10)3-9-5/h1-3,6,10H
- InChIKey: NDOORMFONBHIOB-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CN=1)O)F
計算された属性
- せいみつぶんしりょう: 161.02883473g/mol
- どういたいしつりょう: 161.02883473g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 42.4
6-(Difluoromethoxy)pyridin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D187850-5mg |
6-(Difluoromethoxy)pyridin-3-ol |
859539-04-1 | 5mg |
$ 110.00 | 2022-06-05 | ||
Chemenu | CM327909-25g |
6-(difluoromethoxy)pyridin-3-ol |
859539-04-1 | 95%+ | 25g |
$1875 | 2021-08-18 | |
Aaron | AR01FGVA-50mg |
6-(Difluoromethoxy)pyridin-3-ol |
859539-04-1 | 95% | 50mg |
$27.00 | 2025-02-12 | |
1PlusChem | 1P01FGMY-1g |
6-(Difluoromethoxy)pyridin-3-ol |
859539-04-1 | 95% | 1g |
$239.00 | 2024-04-21 | |
Matrix Scientific | 189675-500mg |
6-(Difluoromethoxy)pyridin-3-ol |
859539-04-1 | 500mg |
$2100.00 | 2023-09-07 | ||
1PlusChem | 1P01FGMY-50mg |
6-(Difluoromethoxy)pyridin-3-ol |
859539-04-1 | 95% | 50mg |
$18.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177876-100mg |
6-(Difluoromethoxy)pyridin-3-ol |
859539-04-1 | 98% | 100mg |
¥372.00 | 2024-07-28 | |
Aaron | AR01FGVA-250mg |
6-(Difluoromethoxy)pyridin-3-ol |
859539-04-1 | 95% | 250mg |
$79.00 | 2025-02-12 | |
1PlusChem | 1P01FGMY-250mg |
6-(Difluoromethoxy)pyridin-3-ol |
859539-04-1 | 95% | 250mg |
$60.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177876-1g |
6-(Difluoromethoxy)pyridin-3-ol |
859539-04-1 | 98% | 1g |
¥2934.00 | 2024-07-28 |
6-(Difluoromethoxy)pyridin-3-ol 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
6-(Difluoromethoxy)pyridin-3-olに関する追加情報
6-(Difluoromethoxy)pyridin-3-ol: A Comprehensive Overview
6-(Difluoromethoxy)pyridin-3-ol, identified by the CAS registry number 859539-04-1, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with a difluoromethoxy group at the 6-position and a hydroxyl group at the 3-position. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for both academic research and industrial applications.
The synthesis of 6-(Difluoromethoxy)pyridin-3-ol involves a series of well-defined chemical reactions, including nucleophilic substitution, oxidation, and coupling processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the production of this compound, ensuring higher yields and improved purity. The use of green chemistry principles in its synthesis has also been explored, aligning with the growing demand for sustainable chemical practices.
One of the most notable applications of 6-(Difluoromethoxy)pyridin-3-ol lies in its potential as a precursor for various bioactive molecules. Its pyridine ring serves as a versatile scaffold for further functionalization, enabling the creation of compounds with diverse pharmacological activities. For instance, derivatives of this compound have been investigated for their anti-inflammatory, antioxidant, and antimicrobial properties. Recent studies have demonstrated that certain analogs exhibit potent inhibitory effects against key enzymes involved in inflammatory pathways, suggesting their potential as leads for drug development.
In addition to its role in drug discovery, 6-(Difluoromethoxy)pyridin-3-ol has also found applications in materials science. The compound's ability to form stable coordination complexes with metal ions has been leveraged in the development of novel catalysts for organic transformations. For example, researchers have reported the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
The unique electronic properties of 6-(Difluoromethoxy)pyridin-3-ol also make it an attractive candidate for use in optoelectronic materials. Its ability to absorb light across a broad spectrum has been exploited in the design of organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in this area have focused on enhancing the compound's stability under ambient conditions, which is crucial for its practical application in real-world devices.
The environmental impact of 6-(Difluoromethoxy)pyridin-3-ol has also been a topic of interest among researchers. Studies have been conducted to assess its biodegradability and potential toxicity to aquatic organisms. Preliminary findings suggest that the compound exhibits low toxicity at environmentally relevant concentrations, which is promising for its safe use in industrial settings.
In conclusion, 6-(Difluoromethoxy)pyridin-3-ol, with its unique chemical structure and versatile properties, continues to be a focal point for scientific exploration and technological innovation. As research progresses, it is anticipated that this compound will find even more diverse applications across various disciplines, contributing significantly to both academic knowledge and industrial advancements.
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